molecular formula C20H17IO4 B2666895 3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid CAS No. 1986518-02-8

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid

Cat. No.: B2666895
CAS No.: 1986518-02-8
M. Wt: 448.256
InChI Key: ANXBSVFNKDZGFA-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid is a versatile chemical compound with a molecular formula of C20H17IO3 and a molecular weight of 432.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring the optimization of reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions for carbon–carbon bond formation.

    Boron Reagents: Employed in transmetalation steps during coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid finds applications in several scientific research areas, including:

    Pharmaceuticals: The compound is used in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Materials Science: It is employed in the development of advanced materials with unique properties, such as polymers and nanomaterials.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boron reagents . This process facilitates the formation of new carbon–carbon bonds, leading to the synthesis of complex organic structures.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde: A related compound with similar structural features and applications.

    3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenylmethanol:

Uniqueness

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in multiple types of reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IO4/c1-2-24-18-11-15(20(22)23)10-17(21)19(18)25-12-14-8-5-7-13-6-3-4-9-16(13)14/h3-11H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXBSVFNKDZGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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